molecular formula C20H16Cl2N6O B12709288 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide CAS No. 117267-52-4

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide

Cat. No.: B12709288
CAS No.: 117267-52-4
M. Wt: 427.3 g/mol
InChI Key: JKMJTWSMYXIQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide is a complex organic compound that combines the structural features of imidazole and benzodiazepine derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative and anxiolytic effects .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium, and controlled temperature and pressure settings. Major products formed from these reactions include various substituted imidazole and benzodiazepine derivatives .

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar compounds include other imidazole and benzodiazepine derivatives, such as:

The uniqueness of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide lies in its combined structural features, which may offer a broader range of biological activities and potential therapeutic applications .

Properties

CAS No.

117267-52-4

Molecular Formula

C20H16Cl2N6O

Molecular Weight

427.3 g/mol

IUPAC Name

N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-methyl-1H-imidazole-4-carbohydrazide

InChI

InChI=1S/C20H16Cl2N6O/c1-11-18(25-10-24-11)20(29)28-27-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)26-17/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27)(H,28,29)

InChI Key

JKMJTWSMYXIQSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.